molecular formula C17H32O3 B8491628 Methyl16-oxohexadecanoate

Methyl16-oxohexadecanoate

Cat. No. B8491628
M. Wt: 284.4 g/mol
InChI Key: ZVNKCEVQFIMBAM-UHFFFAOYSA-N
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Patent
US05476649

Procedure details

65.6 gm of pyridinium chlorochromate was dissolved into 400 ml of methylene chloride. To the solution was added 55 gm of methyl 16-hydroxyhexadecanoate which had been dissolved in 40 ml of methylene chloride in advance. After stirring for 2 hours at room temperature, 400 ml of anhydrous diethyl ether was added. The supernatant was removed and the insolbles were washed three times with 100 ml of anhydrous diethyl ether. The supernatant and the washing were combined together and passed through 40 gm of a silica gel column, and the eluent was concentrated under reduced pressure. The crude crystals thus obtained were purified by flash column chromatography (chloroform:hexane=4:l) to obtain 43.6 gm of methyl 15-formylpentadecanoate.
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH3:31])=[O:29].C(OCC)C>C(Cl)Cl>[CH:13]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH3:31])=[O:29])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
65.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
OCCCCCCCCCCCCCCCC(=O)OC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant was removed
WASH
Type
WASH
Details
the insolbles were washed three times with 100 ml of anhydrous diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the eluent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were purified by flash column chromatography (chloroform:hexane=4:l)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)CCCCCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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